(1-Aminocyclopentyl)methanol oxalate
Description
(1-Aminocyclopentyl)methanol oxalate (CAS: 1177354-53-8) is a salt formed by the reaction of (1-aminocyclopentyl)methanol (C₆H₁₃NO) with oxalic acid (C₂H₂O₄), resulting in the molecular formula C₆H₁₃NO·C₂H₂O₄ . The parent compound, (1-aminocyclopentyl)methanol, is a colorless to pale yellow liquid with a molecular weight of 115.17 g/mol, a boiling point of 85–90°C at 10 mmHg, and a pKa of ~15.05 . It is water-soluble and serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, rubber antioxidants, and dyes .
The oxalate form enhances stability and modifies solubility, making it suitable for specific industrial and pharmacological applications. Oxalate salts are commonly employed to improve crystallinity and bioavailability in drug formulations .
Properties
IUPAC Name |
(1-aminocyclopentyl)methanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.C2H2O4/c7-6(5-8)3-1-2-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMQPLGGNDWPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Hydrochloride Salts
(1-Aminocyclopentyl)methanol hydrochloride (CAS: 402752-91-4, C₆H₁₄ClNO) is a closely related analog. Key differences include:
| Property | (1-Aminocyclopentyl)methanol Oxalate | (1-Aminocyclopentyl)methanol Hydrochloride |
|---|---|---|
| Molecular Weight | 248.3 g/mol (combined) | 151.63 g/mol |
| Counterion | Oxalate (C₂H₂O₄) | Chloride (Cl⁻) |
| Solubility | Moderate in polar solvents | High water solubility due to ionic nature |
| Stability | Stable under dry conditions | Hygroscopic; requires anhydrous storage |
| Applications | Drug crystallization | Intermediate in peptide synthesis |
The hydrochloride form is preferred in reactions requiring high aqueous solubility, whereas the oxalate form is advantageous in controlled-release formulations due to its lower hygroscopicity .
Cyclobutyl Analogs
(1-Aminocyclobutyl)methanol hydrochloride (CAS: 402752-91-4) shares structural similarity but features a four-membered cyclobutane ring instead of cyclopentane. This smaller ring increases ring strain, reducing thermal stability (melting point ~20°C for cyclopentyl vs. decomposition observed in cyclobutyl analogs) . Cyclobutyl derivatives are less common in industrial applications due to synthetic challenges but are explored in niche pharmacological contexts for their conformational rigidity .
Oxalate vs. Free Base
The free base (1-aminocyclopentyl)methanol (CAS: 5460-68-4) lacks counterions, resulting in:
- Higher volatility (boiling point 85–90°C at 10 mmHg vs. non-volatile oxalate salt).
- Reduced crystallinity , limiting its utility in solid formulations.
- Greater reactivity in nucleophilic reactions due to unneutralized amine groups .
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